molecular formula C15H10O3S B5911242 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one CAS No. 24388-08-7

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B5911242
CAS RN: 24388-08-7
M. Wt: 270.3 g/mol
InChI Key: WZFCZVJGQHEBMO-ZSOIEALJSA-N
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Description

The compound seems to be a derivative of benzothiophene, which is a type of heterocyclic compound. It also appears to have a benzylidene moiety attached to it, which is a type of functional group often found in organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(3,4-dihydroxybenzylidene)malononitrile” have been synthesized and studied for their anti-melanogenic activities . Another related compound, “1-(3,4-dihydroxybenzylidene)thiosemicarbazide”, and its nickel(II) and iron(II) complexes have been prepared using 1:1 and 1:2 metal-to-ligand reactant ratios .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, a related compound “4-(2-(3,4-Dihydroxybenzylidene)hydrazinyl)benzoic acid” contains a total of 33 bonds, including 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For example, a related compound “2-[({4-[(2E)-2-(3,4-Dihydroxybenzylidene)hydrazino]-3-nitrophenyl}sulfonyl)amino]benzoic acid” has a molecular formula of C20H16N4O8S, an average mass of 472.428 Da, and a mono-isotopic mass of 472.068878 Da .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include the low yield from natural sources and the need for a synthesis method to produce larger quantities of the compound.

Future Directions

For the study of 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M include further investigation of its mechanism of action and potential therapeutic properties, exploring its use in combination with other compounds, and developing more efficient synthesis methods.

Synthesis Methods

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M can be extracted from the leaves of mulberry trees, but the yield is low. Therefore, researchers have developed a synthesis method to produce this compound M in larger quantities. The synthesis method involves the reaction of 2-acetylbenzo[b]thiophene with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. The product is then purified using column chromatography to obtain pure this compound M.

Scientific Research Applications

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. This compound M has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3S/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFCZVJGQHEBMO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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